lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion paired with a 3-(difluoromethyl)oxolane-3-carboxylate anion, which includes a difluoromethyl group attached to an oxolane ring with a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate typically involves the introduction of a difluoromethyl group into an oxolane ring. One common method is the reaction of oxolane-3-carboxylic acid with a difluoromethylating agent in the presence of a base, followed by the addition of lithium hydroxide to form the lithium salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylating reagents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental safety .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various functionalized derivatives .
Scientific Research Applications
Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in high-performance batteries .
Mechanism of Action
The mechanism of action of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate involves its interaction with molecular targets through its difluoromethyl and carboxylate groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions and other molecules also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylate
Uniqueness
Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate is unique due to its specific combination of a difluoromethyl group and an oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
2751620-46-7 |
---|---|
Molecular Formula |
C6H7F2LiO3 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.